molecular formula C14H20BrF2N3O2 B1405695 tert-Butyl 4-(4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 1449117-47-8

tert-Butyl 4-(4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B1405695
CAS No.: 1449117-47-8
M. Wt: 380.23 g/mol
InChI Key: XCWYIAIETUUNGY-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: is a chemical compound with a complex structure that includes a tert-butyl group, a bromo group, a difluoromethyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the core piperidine structure. One common synthetic route includes the following steps:

  • Formation of the Piperidine Ring: : This can be achieved through a cyclization reaction of a suitable di-amine precursor.

  • Introduction of the Bromo Group: : Bromination of the piperidine ring at the appropriate position.

  • Introduction of the Difluoromethyl Group: : This step often involves the use of reagents that introduce difluoromethyl groups, such as difluoromethylating agents.

  • Esterification: : The final step involves the esterification of the carboxylic acid group with tert-butanol to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The bromo group can be oxidized to form a bromine oxide.

  • Reduction: : The difluoromethyl group can be reduced to a difluoromethane derivative.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Difluoromethane derivatives.

  • Substitution: : Various substituted piperidine derivatives.

Scientific Research Applications

Tert-Butyl 4-(4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: : Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 4-(4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent reaction. The specific molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Tert-Butyl 4-(4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: can be compared with other similar compounds, such as:

  • Tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate

  • Tert-Butyl (4-bromo-3-fluorophenyl)carbamate

These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-[4-bromo-3-(difluoromethyl)pyrazol-1-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrF2N3O2/c1-14(2,3)22-13(21)19-6-4-9(5-7-19)20-8-10(15)11(18-20)12(16)17/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWYIAIETUUNGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C(=N2)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrF2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801113200
Record name 1-Piperidinecarboxylic acid, 4-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801113200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449117-47-8
Record name 1-Piperidinecarboxylic acid, 4-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449117-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801113200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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